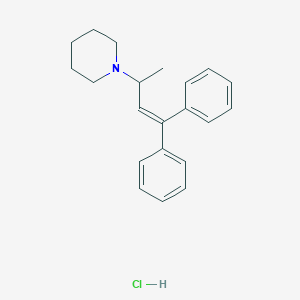
Tri(propargyl-PEG2-NHCO-ethyloxyethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri(propargyl-PEG2-NHCO-ethyloxyethyl)amine is a specialized cross-linking agent used in various chemical and biological applications. This compound is characterized by its ability to react with azide compounds through copper-catalyzed click chemistry to form triazole bonds . The structure of this compound includes three propargyl groups, polyethylene glycol (PEG) spacers, and an ethyloxyethyl group attached to an amine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tri(propargyl-PEG2-NHCO-ethyloxyethyl)amine typically involves the following steps:
Formation of Propargyl-PEG2-NHCO-ethyloxyethyl Intermediate: This step involves the reaction of propargylamine with PEG2 and ethyloxyethyl isocyanate under controlled conditions.
Tri-functionalization: The intermediate is then reacted with a tri-functional amine to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated reactors and stringent quality control measures .
Types of Reactions:
Click Chemistry: this compound undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole bonds.
Substitution Reactions: The propargyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Copper Catalysts: Used in click chemistry reactions.
Azide Compounds: React with the propargyl groups to form triazole bonds.
Major Products:
Triazole Derivatives: Formed through click chemistry reactions.
Substituted Propargyl Compounds: Resulting from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Tri(propargyl-PEG2-NHCO-ethyloxyethyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry and material science.
Biology: Employed in bioconjugation techniques to link biomolecules.
Medicine: Utilized in drug delivery systems and diagnostic assays.
Industry: Applied in the synthesis of advanced materials and nanotechnology.
Wirkmechanismus
The primary mechanism of action for Tri(propargyl-PEG2-NHCO-ethyloxyethyl)amine involves its ability to form triazole bonds through click chemistry. The propargyl groups react with azide compounds in the presence of copper catalysts, resulting in the formation of stable triazole linkages. This mechanism is widely used in bioconjugation and material science to create stable and functionalized products .
Vergleich Mit ähnlichen Verbindungen
Tri(propargyl-PEG5-NHCO-ethyloxyethyl)amine: Similar structure but with longer PEG spacers.
Tri(propargyl-NHCO-ethyloxyethyl)amine: Lacks the PEG spacers, resulting in different solubility and reactivity properties.
Uniqueness: Tri(propargyl-PEG2-NHCO-ethyloxyethyl)amine is unique due to its balanced hydrophilicity and reactivity, making it suitable for a wide range of applications in both aqueous and organic media. The presence of PEG spacers enhances its solubility and reduces non-specific interactions, which is advantageous in biological applications .
Eigenschaften
Molekularformel |
C36H60N4O12 |
|---|---|
Molekulargewicht |
740.9 g/mol |
IUPAC-Name |
3-[2-[bis[2-[3-oxo-3-[2-(2-prop-2-ynoxyethoxy)ethylamino]propoxy]ethyl]amino]ethoxy]-N-[2-(2-prop-2-ynoxyethoxy)ethyl]propanamide |
InChI |
InChI=1S/C36H60N4O12/c1-4-16-44-28-31-50-22-10-37-34(41)7-19-47-25-13-40(14-26-48-20-8-35(42)38-11-23-51-32-29-45-17-5-2)15-27-49-21-9-36(43)39-12-24-52-33-30-46-18-6-3/h1-3H,7-33H2,(H,37,41)(H,38,42)(H,39,43) |
InChI-Schlüssel |
VELHXSSIPPGMGN-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOCCOCCNC(=O)CCOCCN(CCOCCC(=O)NCCOCCOCC#C)CCOCCC(=O)NCCOCCOCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid](/img/structure/B13711096.png)
![N-(2-Methoxy-ethyl)-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13711104.png)





![ethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13711146.png)
![4-Methylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13711150.png)
![2-Methyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B13711156.png)

![[6-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]-5-quinoxalinyl]dimethylphosphine Oxide](/img/structure/B13711164.png)
![N-[2-(1H-Imidazol-5-yl)ethyl]-2-pyridinemethanamine](/img/structure/B13711179.png)

